ETHYL 2-{2-[2-(ETHYLSULFANYL)BENZAMIDO]-1,3-THIAZOL-4-YL}ACETATE
Overview
Description
ETHYL 2-{2-[2-(ETHYLSULFANYL)BENZAMIDO]-1,3-THIAZOL-4-YL}ACETATE: is a complex organic compound that features a thiazole ring, a benzamide group, and an ethylsulfanyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-{2-[2-(ETHYLSULFANYL)BENZAMIDO]-1,3-THIAZOL-4-YL}ACETATE typically involves multi-step organic reactions. One common method includes the reaction of benzoyl isothiocyanate with ethyl cyanoacetate in the presence of a base like potassium hydroxide in ethanol, followed by alkylation with ethyl iodide and subsequent reaction with thiourea .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs, potentially using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The ethylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The benzamide group can be reduced to the corresponding amine.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Electrophilic reagents such as bromine or nitronium ions can be used under acidic conditions.
Major Products:
Oxidation: Formation of ethylsulfinyl or ethylsulfonyl derivatives.
Reduction: Formation of ethyl 2-{2-[2-(ethylamino)benzamido]-1,3-thiazol-4-yl}acetate.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology:
- Potential applications in the development of new pharmaceuticals due to its structural similarity to biologically active thiazole and benzamide derivatives .
Medicine:
Industry:
- Could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The exact mechanism of action of ETHYL 2-{2-[2-(ETHYLSULFANYL)BENZAMIDO]-1,3-THIAZOL-4-YL}ACETATE is not well-documented. compounds with similar structures often interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The thiazole ring and benzamide group are known to interact with various molecular targets, potentially disrupting cellular processes .
Comparison with Similar Compounds
Thiazole derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Benzamide derivatives: Used in various pharmaceuticals for their anti-inflammatory and anticancer effects.
Uniqueness: ETHYL 2-{2-[2-(ETHYLSULFANYL)BENZAMIDO]-1,3-THIAZOL-4-YL}ACETATE is unique due to the combination of the thiazole ring, benzamide group, and ethylsulfanyl substituent, which may confer distinct biological and chemical properties not found in other similar compounds.
Properties
IUPAC Name |
ethyl 2-[2-[(2-ethylsulfanylbenzoyl)amino]-1,3-thiazol-4-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c1-3-21-14(19)9-11-10-23-16(17-11)18-15(20)12-7-5-6-8-13(12)22-4-2/h5-8,10H,3-4,9H2,1-2H3,(H,17,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVGAABDYOZHBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=CC=C2SCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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